

2-Morpholin-4-yl-pyrimidin-4-ol physical and chemical properties

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Compound of Interest

Compound Name: 2-Morpholin-4-yl-pyrimidin-4-ol

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An In-Depth Technical Guide to the Physicochemical Properties of 2-Morpholin-4-yl-pyrimidin-4-ol

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents.^[1] As a privileged heterocyclic motif, its derivatives have demonstrated a vast range of biological activities, including applications in oncology, immunology, and anti-infective therapies.^{[1][2]} This guide focuses on a specific derivative, **2-Morpholin-4-yl-pyrimidin-4-ol** (CAS No: 19810-79-8), a compound that merges the electron-deficient pyrimidine ring with the versatile morpholine moiety.^{[3][4]}

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physical and chemical properties of **2-Morpholin-4-yl-pyrimidin-4-ol**, outlines a robust synthetic pathway, presents protocols for its analytical characterization, and discusses the significance of its structural features. The insights herein are designed to support research and development efforts by providing a foundational understanding of this important chemical entity.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They dictate its solubility, stability, reactivity, and

pharmacokinetic profile. The key properties of **2-Morpholin-4-yl-pyrimidin-4-ol** are summarized below.

Quantitative Data Summary

Property	Value	Source
CAS Number	19810-79-8	[3][4]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₂	[3]
Molecular Weight	181.192 g/mol	[3]
Melting Point	169 °C	[3]
Boiling Point (predicted)	404.0 ± 55.0 °C at 760 mmHg	[3]
Density (predicted)	1.3 ± 0.1 g/cm ³	[3]
Flash Point (predicted)	198.2 ± 31.5 °C	[3]
LogP (predicted)	-0.26	[3]
Polar Surface Area (PSA)	58.48 Å ²	[3]
Exact Mass	181.085129 u	[3]

The relatively high melting point suggests a stable crystalline solid structure. The negative LogP value indicates that the compound is hydrophilic, predicting good solubility in polar solvents, a critical factor for formulation and in vitro biological assays.

Structural and Chemical Identity

Synonyms: 2-Morpholinopyrimidin-4-ol, 4-Hydroxy-2-N-morpholinyl-pyrimidin, 2-(4-Morpholinyl)-4(1H)-pyrimidinone.[3]

A crucial chemical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the enol (-ol) and keto (-one) forms. This equilibrium can be influenced by the solvent, pH, and temperature, affecting the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Caption: Keto-enol tautomerism of the pyrimidine core.

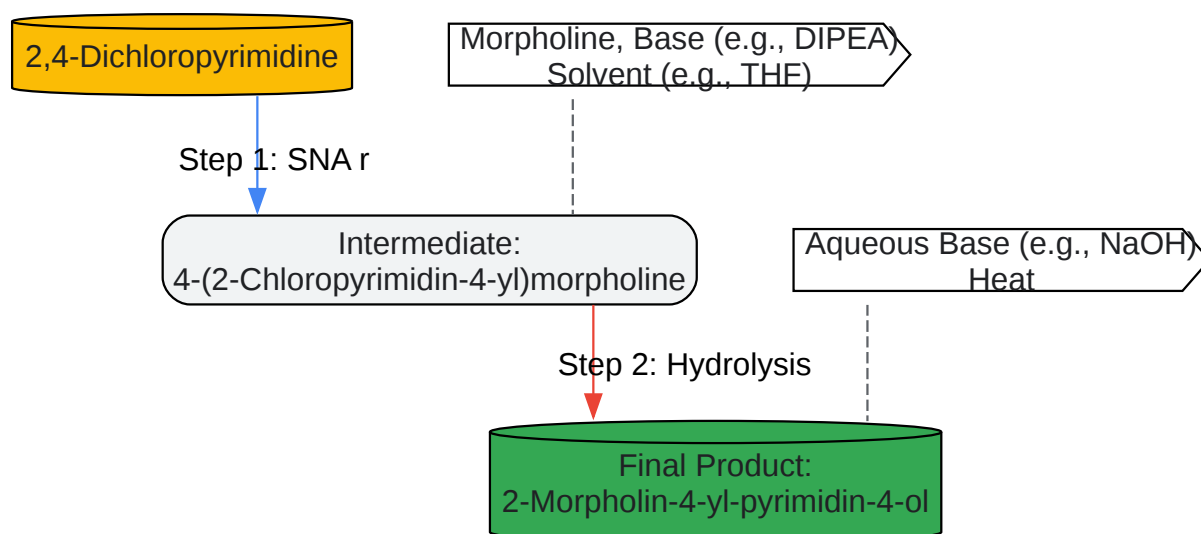
Synthesis and Chemical Reactivity

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The following section details a plausible and efficient pathway for the synthesis of **2-Morpholin-4-yl-pyrimidin-4-ol**, grounded in established pyrimidine chemistry.

Proposed Synthetic Workflow

The synthesis is logically designed as a two-step nucleophilic aromatic substitution (S_NAr) sequence starting from a commercially available precursor, 2,4-dichloropyrimidine.

Rationale for the Pathway: The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogens. The substitution reaction with morpholine is expected to occur preferentially at the more electrophilic C4 position, followed by substitution or hydrolysis at the C2 position. However, by controlling stoichiometry and reaction conditions, selective monosubstitution can be achieved. Subsequent hydrolysis of the remaining chloro group under basic conditions yields the final hydroxypyrimidine product.



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Caption: Proposed two-step synthesis of **2-Morpholin-4-yl-pyrimidin-4-ol**.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from 2,4-dichloropyrimidine. It is designed to be a self-validating system where the successful isolation and characterization of the intermediate confirms the regioselectivity of the first step.

Step 1: Synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine

- To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
- Add morpholine (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Upon completion, concentrate the mixture under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of **2-Morpholin-4-yl-pyrimidin-4-ol**

- Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of dioxane and 2 M aqueous sodium hydroxide (NaOH) solution.
- Heat the mixture to reflux (approximately 100 °C) for 4-6 hours.
- Monitor the hydrolysis by TLC or LC-MS.

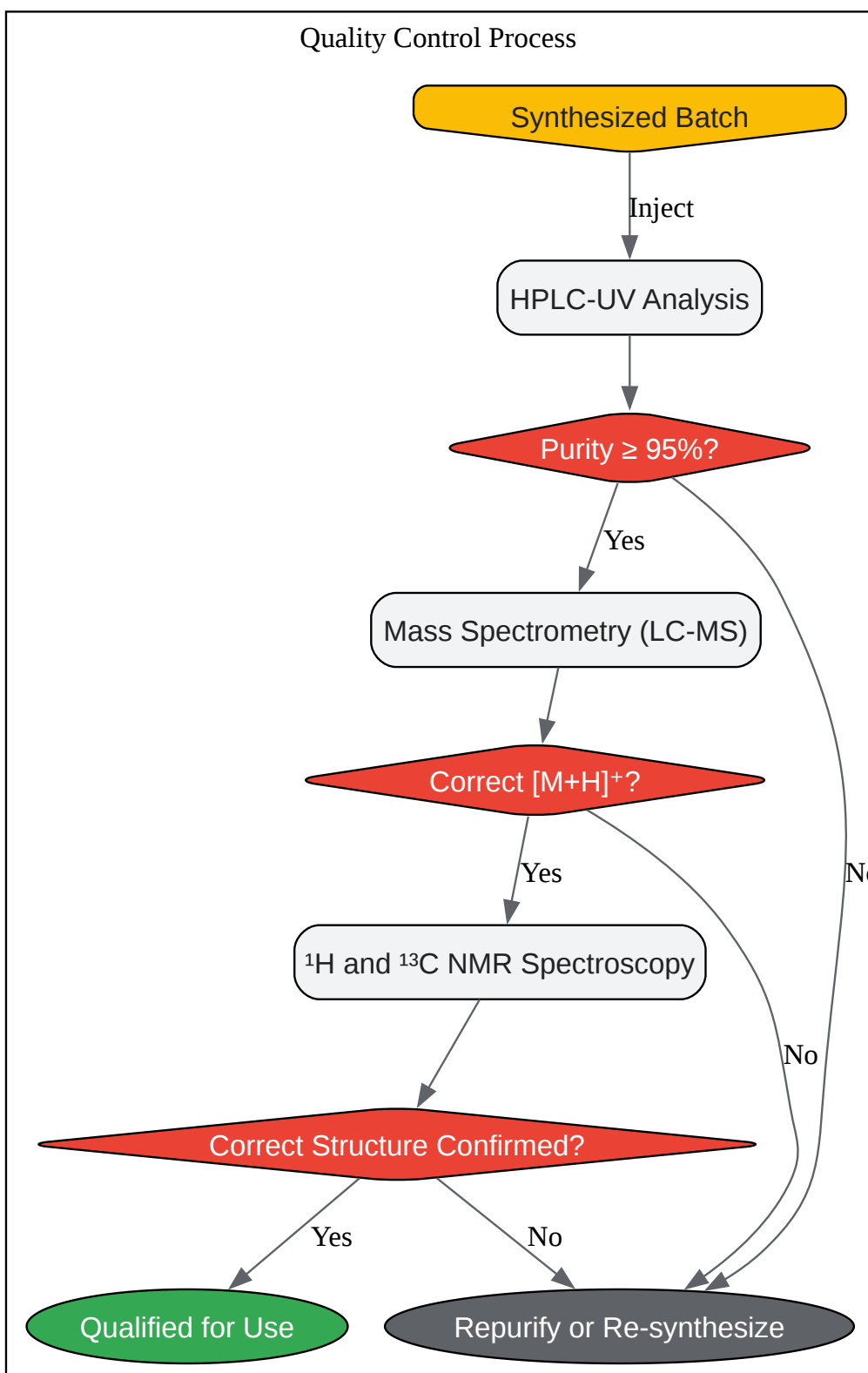
- After completion, cool the reaction mixture to room temperature and neutralize with 2 M hydrochloric acid (HCl) until a precipitate forms (typically pH 6-7).
- Collect the solid precipitate by filtration.
- Wash the solid with cold water and then diethyl ether.
- Dry the product under vacuum to yield **2-Morpholin-4-yl-pyrimidin-4-ol** as a solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This ensures the reliability of data generated in subsequent biological and pharmacological studies.

Analytical Workflow

The following workflow ensures a comprehensive quality control check on the final synthesized batch. Each step provides orthogonal data to build a complete profile of the compound.



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